N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O3S/c1-14-10-15(2)21(16(3)11-14)30(28,29)26-8-6-25(7-9-26)13-20(27)24-19-12-17(22)4-5-18(19)23/h4-5,10-12H,6-9,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFWYCYMPVBRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the trimethylbenzenesulfonyl group using sulfonyl chloride in the presence of a base such as triethylamine.
Acylation Reaction: The functionalized piperazine is then reacted with 2,5-dichlorophenylacetyl chloride to form the final product. This step usually requires a solvent like dichloromethane and a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern and functional groups. Key analogues include:
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ( Compound) :
- Phenyl Substituents : 4-Chloro-2-nitro (strong electron-withdrawing nitro group).
- Sulfonyl Group : Methylsulfonyl (simpler, less bulky).
- Piperazine : Absent.
- Role : Intermediate for synthesizing sulfur-containing heterocycles (e.g., thiadiazoles) .
Target Compound :
- Phenyl Substituents : 2,5-Dichloro (moderate electron-withdrawing effect).
- Sulfonyl Group : 2,4,6-Trimethylbenzenesulfonyl (bulky, lipophilic).
- Piperazine : Present, enabling hydrogen bonding and improved solubility.
Key Structural Differences :
- In contrast, the dichloro substituents in the target compound balance electron withdrawal with steric hindrance, possibly stabilizing the molecule in biological environments.
- The bulky trimethylbenzenesulfonyl group in the target compound may reduce solubility in polar solvents compared to the methylsulfonyl analogue but could improve membrane permeability .
Physicochemical Properties
Implications :
- Higher lipophilicity (LogP ~3.8) suggests better blood-brain barrier penetration compared to the compound (LogP ~2.1).
Yield Comparison :
Biological Activity
N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route can be outlined as follows:
- Formation of the Piperazine Derivative : The initial step involves the synthesis of the piperazine ring substituted with a sulfonyl group.
- Acetamide Formation : Subsequently, the piperazine derivative is reacted with 2,5-dichlorophenyl acetamide to form the target compound.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may act as an inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially influencing pain perception and inflammatory responses.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that derivatives similar to this compound exhibit significant COX-2 inhibitory activity with IC50 values in the low micromolar range (e.g., IC50 = 0.011 μM for certain derivatives) .
- Analgesic Effects : Animal model studies indicated that compounds with similar structures can alleviate pain induced by inflammatory stimuli such as formalin and capsaicin .
Case Studies
A notable case study involved a series of structurally related compounds where N-(benzene sulfonyl) acetamides were synthesized and evaluated for their biological activities. These studies highlighted the importance of structural modifications in enhancing efficacy against COX and LOX enzymes .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented in the table below:
| Compound Name | COX-2 Inhibition (IC50 μM) | LOX Inhibition (IC50 μM) | Analgesic Activity |
|---|---|---|---|
| This compound | 0.011 | 0.046 | Yes |
| Other Similar Compound A | 0.023 | 0.31 | Yes |
| Other Similar Compound B | 0.045 | 0.15 | No |
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide?
A multi-step synthesis is typically employed, involving:
- Sulfonylation of piperazine derivatives : Reacting piperazine with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
- Acetamide coupling : Introducing the N-(2,5-dichlorophenyl) group via nucleophilic substitution or amidation using activated acetamide precursors (e.g., chloroacetyl chloride) in polar aprotic solvents like acetonitrile or DMF at reflux temperatures (60–80°C) .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions, such as the dichlorophenyl group’s para/meta substitution pattern and sulfonyl/piperazine connectivity. For example, aromatic protons appear as doublets in δ 7.0–7.5 ppm, while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z for : 465.08) and fragmentation patterns .
- X-ray Crystallography : Determines bond angles (e.g., nitro group torsion angles in related structures: -16.7° to 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data during structural analysis?
- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to cross-validate experimental NMR chemical shifts or IR vibrational modes. For example, discrepancies in sulfonyl group torsion angles (observed vs. calculated) may arise from crystal packing effects .
- Molecular Dynamics (MD) : Simulates solvent interactions to explain solubility variations or unexpected byproducts during synthesis.
Q. What strategies address low yields in the final coupling step of the synthesis?
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) or use coupling agents like EDC/HOBt to enhance amide bond formation.
- Side Reaction Mitigation : Monitor intermediates via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane 1:1) to detect hydrolysis or dimerization byproducts.
- Solvent Selection : Switch to DMF for better solubility of sulfonamide intermediates, reducing aggregation-related inefficiencies .
Q. How can researchers resolve conflicting bioactivity data across in vitro assays?
- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects.
- Target Selectivity Profiling : Use kinase or receptor panels to rule off-target interactions. For example, piperazine derivatives often exhibit affinity for serotonin or dopamine receptors, which may confound results .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to differentiate intrinsic vs. metabolism-driven activity loss .
Safety and Handling
Q. What precautions are advised for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of sulfonamide or acetamide vapors.
- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Do not induce vomiting if ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
